molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

Cat. No. B050416
CAS RN: 253-82-7
M. Wt: 130.15 g/mol
InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
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Description

Quinazoline

Synthesis Analysis

Quinazoline derivatives are synthesized through various copper-catalyzed reactions, demonstrating the efficiency of cascade synthesis methods. Notably, copper-catalyzed annulation of amidines and multicomponent domino reactions involving 2-bromoaldehydes, benzylamines, and sodium azide have been developed for constructing quinazoline frameworks with good to excellent yields (Huang et al., 2008); (Lv et al., 2013); (Xu et al., 2016).

Molecular Structure Analysis

Quinazoline's structure is pivotal for its biological activities. Studies have highlighted the importance of substituents on the quinazoline ring in determining its pharmacological properties. Advanced methods, such as X-ray crystallography, have been used to elucidate the molecular structure of quinazoline derivatives, providing insights into their interaction with biological targets (Lone et al., 2018).

Chemical Reactions and Properties

Quinazoline undergoes various chemical reactions, including Ullmann-type coupling and aerobic oxidation, to yield substituted derivatives. These reactions are essential for modifying the quinazoline core to enhance its biological activity (Wang et al., 2010).

Physical Properties Analysis

The physical properties of quinazoline, such as melting point, solubility, and stability, are crucial for its formulation and application in drug development. These properties are influenced by the molecular structure and substitution patterns on the quinazoline ring.

Chemical Properties Analysis

Quinazoline's chemical properties, including reactivity, electrophilicity, and nucleophilicity, are determined by its heterocyclic structure. These properties are critical for its interactions with biological targets and its role as a core structure in medicinal chemistry.

Fmoc-Asparaginol(Trt)

Synthesis Analysis

The synthesis of orthogonally protected l-threo-β-ethoxyasparagine (Fmoc-EtOAsn(Trt)-OH) involves a multi-step process from diethyl (2S,3S)-2-azido-3-hydroxysuccinate, showcasing the method's scalability and efficiency for solid-phase peptide synthesis applications (Spengler et al., 2010).

Molecular Structure Analysis

The molecular structure of Fmoc-Asparaginol(Trt) derivatives is crucial for their application in peptide synthesis. Techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the configuration and conformation of these derivatives, ensuring their appropriateness for synthesizing complex peptides (Konopelski et al., 1999).

Chemical Reactions and Properties

Fmoc-Asparaginol(Trt) undergoes specific chemical reactions essential for peptide bond formation in solid-phase peptide synthesis. Its reactivity under different coupling conditions highlights the importance of selecting appropriate activation methods to minimize side reactions and ensure high purity of the final peptide products (Gausepohl et al., 2009).

Scientific Research Applications

  • Anti-Cancer

    • Quinazoline derivatives have been found to exhibit anti-cancer properties .
    • They are synthesized with various active groups to enhance their biological activities .
    • The specific methods of application and experimental procedures vary depending on the type of cancer and the specific derivative used .
    • The outcomes of these applications have shown promising results in inhibiting the growth of cancer cells .
  • Anti-Inflammatory

    • Quinazoline derivatives also have anti-inflammatory properties .
    • They are used in the treatment of various inflammatory diseases .
    • The methods of application and experimental procedures depend on the specific disease and the derivative used .
    • The outcomes have shown significant reduction in inflammation .
  • Anti-Bacterial

    • Quinazoline derivatives have been found to exhibit anti-bacterial properties .
    • They are used in the treatment of various bacterial infections .
    • The methods of application and experimental procedures depend on the specific infection and the derivative used .
    • The outcomes have shown significant reduction in bacterial growth .
  • Analgesic

    • Quinazoline derivatives have analgesic properties .
    • They are used in the treatment of various types of pain .
    • The methods of application and experimental procedures depend on the specific type of pain and the derivative used .
    • The outcomes have shown significant reduction in pain .
  • Anti-Viral

    • Quinazoline derivatives have been found to exhibit anti-viral properties .
    • They are used in the treatment of various viral infections .
    • The methods of application and experimental procedures depend on the specific infection and the derivative used .
    • The outcomes have shown significant reduction in viral growth .
  • Anti-Cytotoxin

    • Quinazoline derivatives have anti-cytotoxin properties .
    • They are used in the treatment of various diseases caused by cytotoxins .
    • The methods of application and experimental procedures depend on the specific disease and the derivative used .
    • The outcomes have shown significant reduction in the effects of cytotoxins .
  • Anti-Tuberculosis

    • Quinazoline derivatives have been found to exhibit anti-tuberculosis properties .
    • They are used in the treatment of tuberculosis .
    • The methods of application and experimental procedures depend on the specific derivative used .
    • The outcomes have shown significant reduction in the growth of Mycobacterium tuberculosis .
  • Anti-Oxidation

    • Quinazoline derivatives also have anti-oxidation properties .
    • They are used in the treatment of various diseases caused by oxidative stress .
    • The methods of application and experimental procedures depend on the specific disease and the derivative used .
    • The outcomes have shown significant reduction in oxidative stress .
  • Anti-Malarial

    • Quinazoline derivatives have been found to exhibit anti-malarial properties .
    • They are used in the treatment of malaria .
    • The methods of application and experimental procedures depend on the specific type of malaria and the derivative used .
    • The outcomes have shown significant reduction in the growth of Plasmodium parasites .
  • Anti-Hypertension

    • Quinazoline derivatives have anti-hypertension properties .
    • They are used in the treatment of hypertension .
    • The methods of application and experimental procedures depend on the specific type of hypertension and the derivative used .
    • The outcomes have shown significant reduction in blood pressure .
  • Anti-Obesity

    • Quinazoline derivatives have been found to exhibit anti-obesity properties .
    • They are used in the treatment of obesity .
    • The methods of application and experimental procedures depend on the specific type of obesity and the derivative used .
    • The outcomes have shown significant reduction in body weight .
  • Anti-Psychotic

    • Quinazoline derivatives have anti-psychotic properties .
    • They are used in the treatment of various psychotic disorders .
    • The methods of application and experimental procedures depend on the specific disorder and the derivative used .
    • The outcomes have shown significant reduction in psychotic symptoms .

Safety And Hazards

Quinazoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075214
Record name Quinazoline
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Quinazoline

CAS RN

253-82-7
Record name Quinazoline
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Record name QUINAZOLINE
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Synthesis routes and methods I

Procedure details

Intermediates of formula (3) wherein L is 1,2,4-triazol-1-yl, can be prepared, for example, by adding POCl3 dropwise to a mixture of a 4-hydroxyquinazoline (1 equiv.) of formula (9) and 1,2,4-triazole (3 equiv.) in pyridine at room temperature.
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Synthesis routes and methods II

Procedure details

In accordance with the foregoing reaction scheme, a 4-nitrophenylalkanoic acid (1) is reacted with phosphorous trichloride, such as by heating at reflux in a suitable solvent, to obtain the corresponding acid chloride (2). The latter is reacted with 4-amino-6,7-dimethoxy-2-(1-piperazinyl) quinazoline (3) and triethyl amine (TEA) in dimethoxy ethane (DME) to obtain the 4-amino-6,7-dimethoxy-2-[4-[4-nitrophenyl]-alkanoyl)-1-piperazinyl] quinazoline intermediate (4). The 4-nitrophenyl intermediate (4) is then subjected to catalytic hydrogenation, such as in the presence of a palladium-on-carbon (Pd/C) catalyst, to obtain the desired 4-aminophenyl product (5).
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Synthesis routes and methods III

Procedure details

A solution of 4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (115 mg, 0.28 mmol), (prepared as described for the starting material in Example 12), 5-hydroxy-2-methylindole (50 mg, 0.33 mmol) and potassium carbonate (60 mg, 0.42 mmol) in DMF (1.5 ml) was stirred at 100° C. for 2 hours. After cooling, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by chromatography eluting with ethyl acetate/methylene chloride (1/1) followed by methanol/ethyl acetate/methylene chloride (1/4/5 and 1/0/9) to give 6-methoxy-4-(2-methylindol-5-yloxy)-7-41-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (60 mg, 41%).
Name
4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline
Quantity
115 mg
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50 mg
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60 mg
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1.5 mL
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Yield
41%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (3.28 g, 10 mmol), (prepared as described for the starting material in Example 2), 1-bromo-3-tetrahydropyranyloxypropane (2.5 g, 11 mmol) and potassium carbonate (5.0 g, 36 mmol) in DMF (50 ml) was stirred and heated at 90° C. for 3 hours. The reaction mixture was allowed to cool, was diluted with water (500 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined, washed with water (×3), and then brine, and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by column chromatography eluting with ethyl acetate. The purified product was recrystallized from ethyl acetatethexane to give 4-(chloro-2-fluoroanilino)-6-methoxy-7-tetrshydropyran-2-yloxypropoxy)quinazoline (2.25 g, 49%).
Name
4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline
Quantity
3.28 g
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2.5 g
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5 g
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50 mL
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500 mL
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Yield
49%

Synthesis routes and methods V

Procedure details

0.3 g (1 mmol) of (6,7-bis(2-methoxyethoxy))-4-chloro-quinazoline was dissolved in 5 mL dry isopropanol. Under stirring, a solution of 0.175 g (1 mmol) of 5-hydroxy3-phenyl-isoxazole in 5 mL of isopropanol was slowly added dropwise to the reaction system, followed by the addition 0.101 g (1 mmol) of freshly distilled triethylamine. After the system was stirred at room temperature for 30 min, the reaction was hold at 60. After the completion of the reaction monitored by TLC, the reaction solution was concentrated under vacuum. The residue was directly separated by column chromatography (Vpetroleum ether:Vethyl acetate=5:1-2:1) to give the target compound of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline (i.e. Q-15 in the following Table). The other compounds were synthesized according to the synthetic process of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline. The structures were characterized by analytic methods such as IR, 1H NMR, ESI-MS, etc. The physical constants and spectral data of preferred compounds were indicated in the form of table.
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0.3 g
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5 mL
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0.175 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinazoline
Reactant of Route 2
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Reactant of Route 3
Quinazoline
Reactant of Route 4
Quinazoline
Reactant of Route 5
Quinazoline
Reactant of Route 6
Quinazoline

Citations

For This Compound
72,200
Citations
TP Selvam, PV Kumar - Research in Pharmacy, 2015 - researchgate.net
… quinazoline derivatives after pharmacological screening of hypotensive activity of quinazoline … But unfortunately due to volume & density of general material on quinazoline derivatives, …
Number of citations: 211 www.researchgate.net
D Wang, F Gao - Chemistry Central Journal, 2013 - Springer
Owing to the significant biological activities, quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research. This review summarizes the recent …
Number of citations: 189 link.springer.com
M Asif - International journal of medicinal chemistry, 2014 - downloads.hindawi.com
The heterocyclic fused rings quinazoline and quinazolinone have drawn a huge consideration owing to their expanded applications in the field of pharmaceutical chemistry. …
Number of citations: 244 downloads.hindawi.com
J Kuneš, J Bažant, M Pour, K Waisser, M Šlosárek… - Il Farmaco, 2000 - Elsevier
4-Quinazolinol was prepared by the reaction of anthranilic acid and formamide. The hydroxy group was converted into the thiol function by treatment with phosphorus(V)sulfide, and the …
Number of citations: 288 www.sciencedirect.com
S Ravez, O Castillo-Aguilera, P Depreux… - Expert opinion on …, 2015 - Taylor & Francis
… approved for the use of quinazoline compounds as inhibitors of other … quinazoline compounds. Due to the vast applications of quinazoline derivatives, development of novel quinazoline …
Number of citations: 124 www.tandfonline.com
XF Shang, SL Morris‐Natschke, YQ Liu… - Medicinal research …, 2018 - Wiley Online Library
Quinoline and quinazoline alkaloids, two important classes of N‐based heterocyclic compounds, have attracted tremendous attention from researchers worldwide since the 19th century…
Number of citations: 280 onlinelibrary.wiley.com
G Marzaro, A Guiotto, A Chilin - Expert opinion on therapeutic …, 2012 - Taylor & Francis
… Quinazoline is one of the most widespread scaffolds amongst … of novel promising quinazoline compounds for cancer … number of biochemical targets for quinazoline compounds. …
Number of citations: 136 www.tandfonline.com
I Ahmad - MedChemComm, 2017 - pubs.rsc.org
… In recent years, quinazoline and its derivatives have been considered as a novel class of … quinazoline derivatives as well as offer perspectives on the development of novel quinazoline …
Number of citations: 134 pubs.rsc.org
Y Kabri, N Azas, A Dumetre, S Hutter, M Laget… - European journal of …, 2010 - Elsevier
The multistep synthesis of new quinazoline-derived molecules and their in vitro antiplasmodial evaluation on the W2 chloroquino-resistant Plasmodium falciparum strain is described …
Number of citations: 122 www.sciencedirect.com
A Baba, N Kawamura, H Makino, Y Ohta… - Journal of medicinal …, 1996 - ACS Publications
In the course of our study aimed at developing new types of DMARDs (disease-modifying antirheumatic drugs), we found that quinoline derivative 1a had a potent anti-inflammatory …
Number of citations: 197 pubs.acs.org

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